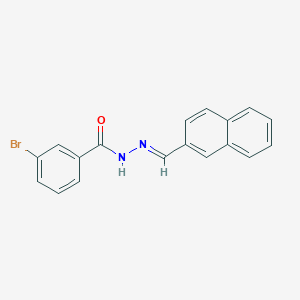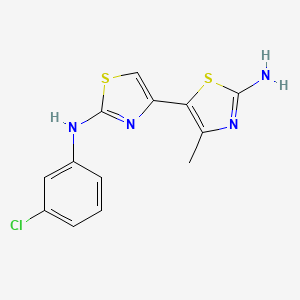
N~2~-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine represents a compound of interest within the domain of organic chemistry, particularly in the context of heterocyclic compounds containing the thiazole moiety. Thiazoles are known for their significance in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the incorporation of functional groups that contribute to the compound's chemical behavior and potential applications. A related process describes the preparation of thiadiazole derivatives from hydrazine and phenylisothiocyanate, which might suggest a route for synthesizing similar compounds by adjusting the starting materials and reaction conditions to incorporate the 3-chlorophenyl and methyl groups into the thiazole framework (Zhou Jian-feng, 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied through X-ray crystallography and DFT calculations. These studies reveal details about the crystal and molecular structure, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's reactivity and properties. For instance, a study on a related 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole compound highlights the detailed structural geometry obtained via X-ray diffraction and DFT methods (Nagaraju Kerru et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. The presence of chlorophenyl and methyl groups in the molecule would influence its reactivity, potentially making it a candidate for substitution reactions, polymerization, or as an intermediate in synthesizing more complex molecules. The synthesis and characterization of thiourea derivatives with chlorophenyl groups provide insights into possible reactions and functional group transformations (M. Yusof et al., 2010).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, derivatives have been shown to possess significant solubility in common organic solvents and exhibit high thermal stability, characteristics that are important for their practical applications in materials science and as intermediates in organic synthesis (M. Ghaemy, R. Alizadeh, 2009).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including acidity, basicity, and photophysical properties, are critical for their functionality in various applications. The electronic properties, such as HOMO and LUMO levels, and molecular electrostatic potential maps can be assessed through computational studies to predict the compound's reactivity and interactions with other molecules (Nagaraju Kerru et al., 2019).
科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various thiazole derivatives, which are structurally related to N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. These studies often aim at exploring the chemical properties, synthesis pathways, and the potential of these compounds for further applications. For example, the synthesis, characterization, and dyeing performance of thiadiazole derivatives have been studied, highlighting the potential of these compounds in creating new acid dyes with applications in dyeing nylon fabric (Malik et al., 2018).
Applications in Material Science
Compounds structurally similar to N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine have been explored for their potential applications in material science. For instance, diamine monomers containing oxadiazole rings have been synthesized and used to prepare novel polyamides and poly(amide-imide)s, indicating the role of such compounds in developing materials with high thermal stability and film-forming ability, suitable for various industrial applications (Hamciuc et al., 2015).
Potential in Electronic and Optical Properties
The electronic and structural properties of compounds akin to N2-(3-chlorophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine have been investigated, revealing insights into their potential applications in electronics and optics. A comparison between observed and density functional theory (DFT) calculations on the structure of related compounds has provided valuable insights into their electronic properties, potentially paving the way for their application in nonlinear optical materials and other electronic devices (Kerru et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-4-2-3-8(14)5-9/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVOYWWEOUZFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3-Chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)
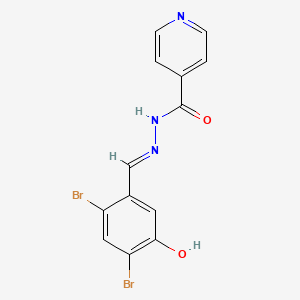
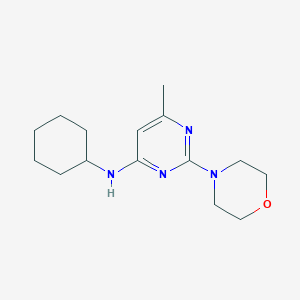
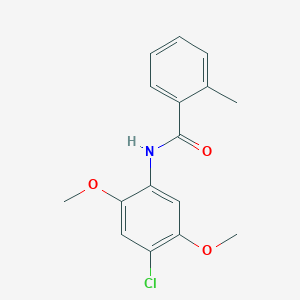

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)
![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)
![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)
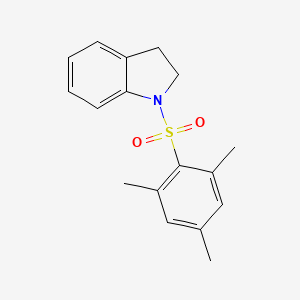
![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)
![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)
